molecular formula C11H16ClN B6193518 3-(1-phenylethyl)azetidine hydrochloride CAS No. 2648945-15-5

3-(1-phenylethyl)azetidine hydrochloride

Cat. No.: B6193518
CAS No.: 2648945-15-5
M. Wt: 197.7
InChI Key:
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Description

“3-(1-phenylethyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 2095250-33-0 . It has a molecular weight of 197.71 . The compound is a powder at room temperature .


Synthesis Analysis

Azetidines, including “this compound”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances in recent years . Some of the most important developments include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a four-membered nitrogen-containing heterocycle . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 197.71 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if it comes into contact, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Azetidines have attracted major attention in organic synthesis . They are used as motifs in drug discovery, polymerization, and chiral templates . Future research directions may include further exploration of the synthesis, reactivity, and application of azetidines .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-phenylethyl)azetidine hydrochloride involves the reaction of 1-phenylethylamine with ethyl chloroacetate to form 3-(1-phenylethyl)azetidin-2-one, which is then reduced with sodium borohydride to yield the final product as a hydrochloride salt.", "Starting Materials": [ "1-phenylethylamine", "ethyl chloroacetate", "sodium borohydride", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 1-phenylethylamine (1.0 equiv) in diethyl ether and cool the solution to 0°C.", "Step 2: Slowly add ethyl chloroacetate (1.1 equiv) to the solution while stirring at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 24 hours.", "Step 4: Add 10% hydrochloric acid to the reaction mixture and extract the product with diethyl ether.", "Step 5: Wash the organic layer with saturated sodium bicarbonate solution and brine.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-(1-phenylethyl)azetidin-2-one as a yellow oil.", "Step 7: Dissolve 3-(1-phenylethyl)azetidin-2-one in ethanol and add sodium borohydride (1.5 equiv) to the solution.", "Step 8: Stir the reaction mixture at room temperature for 24 hours.", "Step 9: Quench the reaction with 10% hydrochloric acid and extract the product with diethyl ether.", "Step 10: Wash the organic layer with saturated sodium bicarbonate solution and brine.", "Step 11: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-(1-phenylethyl)azetidine hydrochloride as a white solid." ] }

CAS No.

2648945-15-5

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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